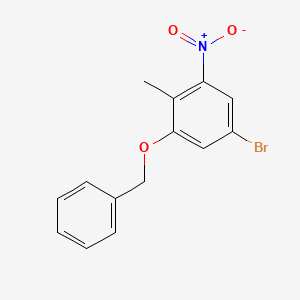

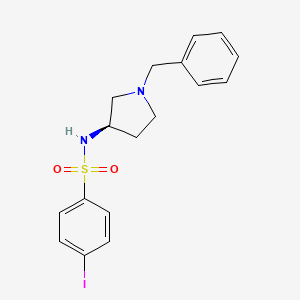

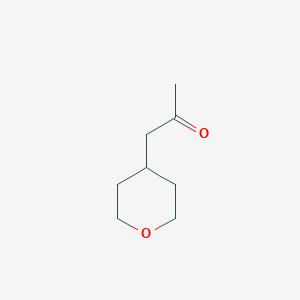

![molecular formula C9H8INO2 B3290451 5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole CAS No. 864756-01-4](/img/structure/B3290451.png)

5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including metalation reactions. For instance, Sonogashira coupling of 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole with an appropriate alkyne precursor has been employed to create novel derivatives .

Molecular Structure Analysis

The molecular formula of 5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole is C9H7INO2**. Its molecular weight is approximately 259.04 g/mol . The structure consists of a five-membered isoxazole ring fused to a benzene ring, with specific substituents as described earlier.

Scientific Research Applications

Corrosion Inhibition : A derivative of isoxazole, specifically (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD), has been explored as an environmentally friendly corrosion inhibitor for mild steel in acidic media. This research utilized techniques like gravimetric analysis, electrochemical impedance spectroscopy, and surface morphology studies. The inhibitor showed high efficiency, with a maximum value of 96.6% at 300 ppm at 30°C, and followed the Langmuir adsorption isotherm model (Aslam et al., 2020).

Chemical Synthesis and Reactions : Another study focused on the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization. This process was found to be accelerated by UV irradiation, leading to high yields of the iodine-substituted benzenes (Matsumoto et al., 2008).

Synthesis of Heteroaromatic Compounds : A 1991 study discussed the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles, a process involving 1,3-dipolar cyctoaddition of nitrile oxides to tributylethynylstannane. The research also delved into the iodination and palladium-catalyzed benzoylation of these compounds, demonstrating the versatility of isoxazole derivatives in synthetic chemistry (Sakamoto et al., 1991).

Palladium-Catalyzed Reactions : In a study conducted in 2017, the palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles were explored. This approach offered a method to synthesize functionalized benzoisoxazoles, demonstrating the role of isoxazole derivatives in facilitating complex chemical reactions (Guo et al., 2017).

- molecular interactions (Laamari et al., 2020).

- Isoxazolidine Derivatives as Corrosion Inhibitors : A 2018 study investigated isoxazolidine derivatives as corrosion inhibitors for low carbon steel in HCl solution. The research included synthesis, characterization, and evaluation of these compounds, highlighting the role of isoxazole and its derivatives in corrosion inhibition and material protection (Alhaffar et al., 2018).

properties

IUPAC Name |

5-iodo-3-methoxy-7-methyl-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c1-5-3-6(10)4-7-8(5)13-11-9(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGINZFWDNHPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1ON=C2OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

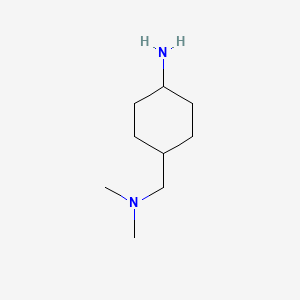

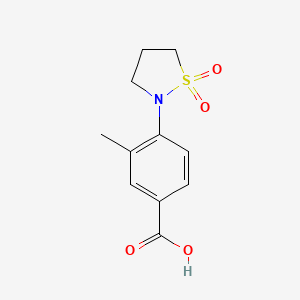

![1'-Boc-[1,4']bipiperidinyl-3-ol](/img/structure/B3290398.png)

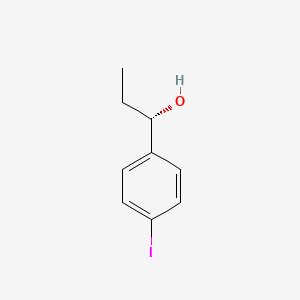

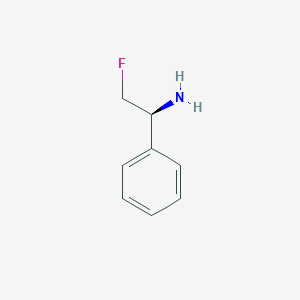

![[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3290406.png)

![3-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B3290425.png)